An In-depth Technical Guide to the Synthesis of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone
An In-depth Technical Guide to the Synthesis of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathway for 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is approached from a Senior Application Scientist's perspective, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices to ensure reproducibility and high yield.
Introduction and Strategic Overview
5'-Chloro-2'-hydroxy-3'-nitroacetophenone is a substituted aromatic ketone with a molecular formula of C₈H₆ClNO₄.[1] Its structure, featuring hydroxyl, nitro, and chloro groups on an acetophenone backbone, makes it a versatile precursor in medicinal chemistry. For instance, it is a known starting material for the synthesis of leukotriene receptor antagonists.[2]
The most common and industrially viable synthesis route is a two-step process. This pathway is strategically sound due to the ready availability of starting materials and the relatively straightforward nature of the reactions involved. The overall synthesis can be summarized as follows:
-
Fries Rearrangement: Conversion of p-chlorophenyl acetate to 5-chloro-2-hydroxyacetophenone.
-
Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group onto the 5-chloro-2-hydroxyacetophenone ring to yield the final product.
This guide will dissect each of these steps, providing a detailed protocol and a discussion of the critical parameters that influence the reaction's outcome.
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis workflow from p-chlorophenyl acetate to the target compound, 5'-Chloro-2'-hydroxy-3'-nitroacetophenone.
Caption: Workflow of the synthesis of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone.
Step-by-Step Experimental Protocol
Step 1: Fries Rearrangement of p-Chlorophenyl Acetate
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[3][4] In this step, the acetyl group from p-chlorophenyl acetate migrates to the aromatic ring, primarily at the ortho position to the hydroxyl group, to form 5-chloro-2-hydroxyacetophenone.
Causality of Experimental Choices:
-
Lewis Acid Catalyst (Anhydrous AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating the generation of an acylium ion (CH₃CO⁺) intermediate.[4][5] An excess of the catalyst is used because it complexes with both the starting material and the product.[6]
-
Temperature: The reaction temperature is a critical parameter that dictates the regioselectivity of the rearrangement. Higher temperatures (around 120-140°C) favor the formation of the ortho-substituted product, which is our desired intermediate.[3][7] This is because the ortho product can form a more stable bidentate complex with the aluminum catalyst, representing a thermodynamically controlled pathway.[3]
-
Solvent-Free Condition: This reaction can be effectively carried out without a solvent, which simplifies the work-up process and reduces waste.[3][7]
Detailed Protocol:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 34.2 g (0.2 mol) of p-chlorophenyl acetate.
-
Slowly and cautiously add 79.5 g (0.6 mol) of anhydrous aluminum trichloride to the flask while stirring. Caution: The addition is exothermic.
-
Heat the reaction mixture to 130°C and maintain this temperature with continuous stirring for 1 hour.[7]
-
After 1 hour, cool the flask in an ice bath.
-
Slowly add 200 mL of water to quench the reaction and decompose the aluminum chloride complex. Caution: This is a highly exothermic process and may release HCl gas. Perform in a well-ventilated fume hood.
-
Stir the resulting mixture for 30 minutes. A solid precipitate of 5-chloro-2-hydroxyacetophenone will form.[7]
-
Collect the solid by filtration.
-
Recrystallize the crude product from methanol, using activated carbon to decolorize if necessary, to obtain pure 5-chloro-2-hydroxyacetophenone.[7]
Step 2: Nitration of 5-chloro-2-hydroxyacetophenone
This step involves the electrophilic aromatic substitution of the synthesized 5-chloro-2-hydroxyacetophenone. The strong activating and ortho, para-directing effects of the hydroxyl group, combined with the deactivating effect of the acetyl and chloro groups, direct the incoming nitro group to the 3-position.
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of nitric acid in a suitable solvent is used as the source of the nitronium ion (NO₂⁺), the electrophile in this reaction.
-
Solvent (Glacial Acetic Acid): Glacial acetic acid serves as a solvent that can dissolve the starting material and is relatively stable to the nitrating conditions.[7][8][9]
-
Temperature Control: Nitration reactions are typically exothermic and need to be controlled to prevent over-nitration or side reactions. Performing the addition of the nitrating agent at room temperature or slightly below allows for a controlled reaction rate.[8][10]
Detailed Protocol:
-
In a 500 mL three-necked flask, dissolve 43 g (0.25 mol) of 5-chloro-2-hydroxyacetophenone in 200 mL of glacial acetic acid with stirring.[7]
-
Prepare the nitrating agent by carefully adding a stoichiometric amount of nitric acid to a small amount of glacial acetic acid or another suitable solvent.
-
Slowly drop the nitrating agent into the solution of 5-chloro-2-hydroxyacetophenone over a period of time, ensuring the temperature is maintained at room temperature.[8]
-
After the addition is complete, continue to stir the mixture for several hours until the reaction is complete (reaction progress can be monitored by TLC).[10]
-
Pour the reaction mixture onto ice water to precipitate the product.[10]
-
Filter the resulting solid, wash with water to remove any residual acid, and dry.
-
The crude 5'-Chloro-2'-hydroxy-3'-nitroacetophenone can be further purified by recrystallization if necessary. The melting point of the pure compound is reported to be in the range of 132-135 °C.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1: Fries Rearrangement | Step 2: Nitration |
| Starting Material | p-Chlorophenyl Acetate | 5-Chloro-2-hydroxyacetophenone |
| Key Reagents | Anhydrous Aluminum Chloride (AlCl₃) | Nitrating Agent (e.g., HNO₃) |
| Solvent | None (Solvent-free) | Glacial Acetic Acid |
| Molar Ratio (Starting Material:Reagent) | 1 : 3 (p-chlorophenyl acetate : AlCl₃)[7] | 1 : 1 (approx.) |
| Reaction Temperature | 120-140°C[7] | Room Temperature |
| Reaction Time | 1 hour[7] | ~17 hours[10] |
| Purity of Intermediate | >99% (after recrystallization)[7] | - |
| Expected Yield | High (Specific yield depends on conditions) | Good (Specific yield depends on conditions) |
Conclusion and Future Perspectives
The described two-step synthesis pathway, involving a Fries rearrangement followed by nitration, presents a reliable and efficient method for producing 5'-Chloro-2'-hydroxy-3'-nitroacetophenone. The rationale behind the choice of reagents, temperature, and solvents is grounded in fundamental principles of organic chemistry, ensuring a high degree of control over the reaction. By understanding these principles, researchers can troubleshoot and optimize the synthesis for their specific needs. Further research may focus on the use of more environmentally benign catalysts for the Fries rearrangement to enhance the green credentials of this synthesis.[6]
References
- Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone - Eureka | P
- 5'-Chloro-2'-hydroxy-3'-nitroacetophenone | 84942-40-5 - ChemicalBook. (URL: )
- CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google P
- CN109232259B - A kind of preparation method of nitroacetophenone - Google P
-
Fries rearrangement - Wikipedia. (URL: [Link])
-
What is the Fries Rearrangement Reaction? - BYJU'S. (URL: [Link])
-
Powder XRD pattern of 5-chloro-2-hydroxy-3-nitroacetophenone crystal - ResearchGate. (URL: [Link])
-
SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE | TSI Journals. (URL: [Link])
-
Synthesis of 2-hydroxy-3-nitroacetophenone - PrepChem.com. (URL: [Link])
-
Fries rearrangement - chemeurope.com. (URL: [Link])
-
Synthesis of 3-nitroacetophenone - IS MUNI. (URL: [Link])
-
Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†. (URL: [Link])
-
fries rearrangement of some nitrophenolic esters in the absence of solvent - ResearchGate. (URL: [Link])
-
Fries Rearrangement - Organic Chemistry Portal. (URL: [Link])
-
Preparation method of 2-hydroxy-3-nitroacetophenone - Eureka | Patsnap. (URL: [Link])
-
o-NITROACETOPHENONE - Organic Syntheses Procedure. (URL: [Link])
-
Acetophenone, m-nitro - Organic Syntheses Procedure. (URL: [Link])
- CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google P
-
5'-Chloro-2'-hydroxy-3'-nitroacetophenone - PubChem. (URL: [Link])
-
5-chloro-2-hydroxy-3-nitroacetophenone | Download Scientific Diagram - ResearchGate. (URL: [Link])
- CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google P
Sources
- 1. 5'-Chloro-2'-hydroxy-3'-nitroacetophenone | C8H6ClNO4 | CID 688237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of 2-hydroxy-3-nitroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Fries_rearrangement [chemeurope.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 8. 5'-Chloro-2'-hydroxy-3'-nitroacetophenone | 84942-40-5 [chemicalbook.com]
- 9. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
